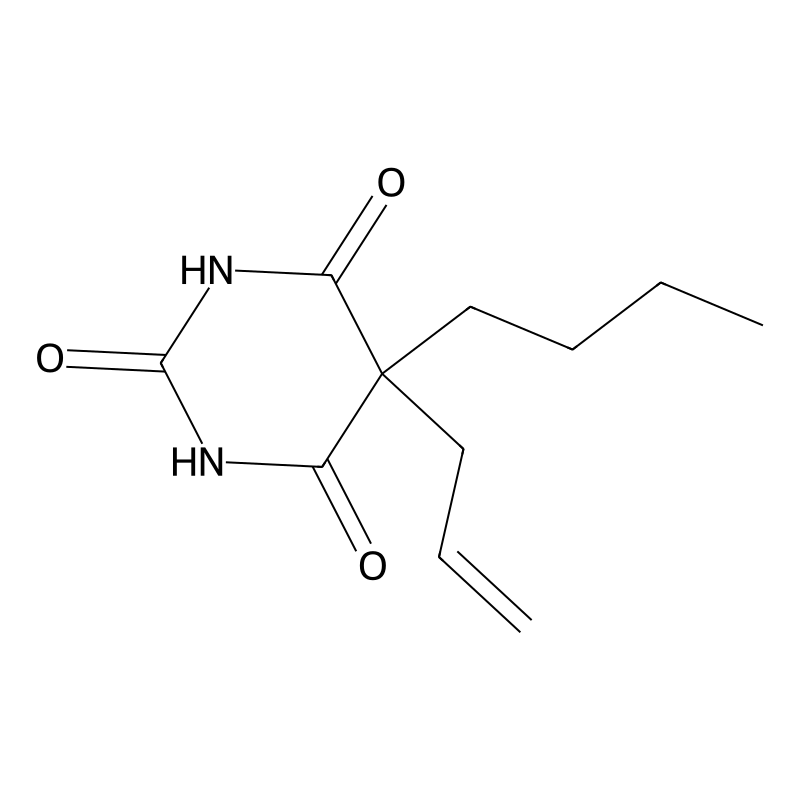

5-Allyl-5-butylbarbituric acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Allyl-5-butylbarbituric acid, commonly known as Talbutal, is a synthetic derivative of barbituric acid. Its chemical formula is , and it is classified as a barbiturate. This compound features a unique structure that includes an allyl group and a butyl group attached to the 5-position of the barbituric acid core. Talbutal is recognized for its short to intermediate duration of action, making it useful in various therapeutic contexts, particularly in the management of anxiety and sleep disorders .

Additionally, Talbutal can be synthesized through the condensation of urea with di-substituted malonic esters, where one substituent is an allyl group. This process typically involves refluxing the reaction mixture and subsequent purification steps to isolate the desired product .

Talbutal exhibits sedative and hypnotic properties due to its action on the central nervous system. It enhances the effects of gamma-aminobutyric acid (GABA) by increasing the duration of chloride ion channel opening at GABA receptors. This mechanism leads to increased inhibitory neurotransmission, contributing to its therapeutic effects in treating insomnia and anxiety disorders .

The pharmacokinetics of Talbutal indicate that it is metabolized primarily in the liver, with oxidation at the 5-position being crucial for terminating biological activity. The metabolites are then excreted via renal pathways .

The synthesis of 5-allyl-5-butylbarbituric acid typically involves two main steps:

- Preparation of Malonic Ester: A di-substituted malonic ester is prepared by alkylation with an allyl halide.

- Condensation Reaction: The resulting ester is then condensed with urea in the presence of a base (e.g., sodium ethoxide) to form Talbutal.

This method allows for variations in substituents at the 5-position, leading to a range of barbiturate derivatives .

Talbutal is primarily used for its sedative effects in clinical settings. It is indicated for:

- Anxiety Management: Used as a short-term treatment for anxiety disorders.

- Sleep Disorders: Prescribed for insomnia and related sleep disturbances.

- Preoperative Sedation: Employed as a sedative before surgical procedures.

Its unique properties make it valuable in both acute and chronic management scenarios within psychiatric and medical practices .

Studies have shown that Talbutal interacts with various drugs and substances, particularly those affecting the central nervous system. Notable interactions include:

- CNS Depressants: Enhanced sedative effects when combined with other CNS depressants like alcohol or benzodiazepines.

- Enzyme Inducers/Inhibitors: The metabolism of Talbutal can be affected by drugs that induce or inhibit liver enzymes, potentially altering its efficacy and safety profile .

These interactions necessitate careful monitoring when prescribing Talbutal alongside other medications.

Several compounds share structural similarities with 5-allyl-5-butylbarbituric acid, each exhibiting unique properties:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Phenobarbital | Contains phenyl group at C5 | Long-acting barbiturate; used for seizures |

| Secobarbital | Contains sec-butyl group at C5 | Short-acting; used for insomnia |

| Amobarbital | Contains isobutyl group at C5 | Intermediate action; used for sedation |

| Butabarbital | Contains butyl group at C5 | Short-acting; used for sleep induction |

Talbutal's unique combination of an allyl and butyl group distinguishes it from these compounds, particularly regarding its pharmacological profile and duration of action .

5-Allyl-5-butylbarbituric acid is a synthetic barbiturate derivative with the systematic IUPAC name 5-butyl-5-(prop-2-en-1-yl)pyrimidine-2,4,6(1H,3H,5H)-trione. Its molecular formula is $$ \text{C}{11}\text{H}{16}\text{N}{2}\text{O}{3} $$, and it has a molecular weight of 224.2563 g/mol . The compound features a barbituric acid core (2,4,6-pyrimidinetrione) substituted at both C-5 positions with an allyl ($$ \text{CH}2\text{CHCH}2 $$) and a butyl ($$ \text{C}4\text{H}9 $$) group (Figure 1).

Key Identifiers:

- CAS Registry Number: 3146-66-5

- Synonyms: Idobutal, Allylbutylbarbituric acid, 5-Allyl-5-n-butylbarbituric acid

- SMILES: $$ \text{CCCCC1(C(=O)NC(=O)NC1=O)CC=C} $$

- InChIKey: RRWVWLGUQPLOMY-UHFFFAOYSA-N

| Property | Value |

|---|---|

| Molecular Formula | $$ \text{C}{11}\text{H}{16}\text{N}{2}\text{O}{3} $$ |

| Molecular Weight | 224.2563 g/mol |

| Melting Point | 160.7°C |

| Density | 1.222 g/cm³ (estimated) |

Historical Context in Barbiturate Research

Barbiturates originated with Adolf von Baeyer’s 1864 synthesis of barbituric acid . The first pharmacologically active barbiturate, barbital (5,5-diethylbarbituric acid), was introduced in 1904 by Emil Fischer and Josef von Mering . 5-Allyl-5-butylbarbituric acid emerged during mid-20th-century efforts to optimize barbiturate efficacy by modifying C-5 substituents. The allyl and butyl groups were chosen to balance lipophilicity and metabolic stability, influencing its pharmacokinetic profile .

Position Within Barbituric Acid Derivatives

As a 5,5-disubstituted barbiturate, this compound belongs to a class of CNS depressants. Its structure contrasts with:

- Phenobarbital (5-ethyl-5-phenyl substitution), used for epilepsy.

- Secobarbital (5-allyl-5-(1-methylbutyl)), an ultra-short-acting anesthetic .The allyl group enhances reactivity, while the butyl chain extends duration of action compared to shorter alkyl derivatives .

Molecular Architecture and International Union of Pure and Applied Chemistry Classification

5-Allyl-5-butylbarbituric acid represents a significant derivative within the barbituric acid family, characterized by its distinctive molecular architecture and well-defined chemical classification [1] [2]. The compound possesses the molecular formula C₁₁H₁₆N₂O₃ with a molecular weight of 224.2563 grams per mole [1] [2]. According to the International Union of Pure and Applied Chemistry nomenclature system, this compound is systematically named as 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-butyl-5-(2-propenyl)- [1] [2].

The molecular architecture of 5-allyl-5-butylbarbituric acid is fundamentally based on the pyrimidine ring system, which forms the core structural framework [3] [4]. This heterocyclic six-membered ring contains two nitrogen atoms positioned at the 1 and 3 positions, creating the characteristic barbituric acid backbone [3] [4]. The compound exhibits disubstitution at the C-5 position, where both an allyl group (2-propenyl) and a butyl group are attached to the same carbon atom [1] [2].

The International Union of Pure and Applied Chemistry Standard International Chemical Identifier for this compound is InChI=1S/C11H16N2O3/c1-3-5-7-11(6-4-2)8(14)12-10(16)13-9(11)15/h4H,2-3,5-7H2,1H3,(H2,12,13,14,15,16) [1] [2]. The corresponding International Union of Pure and Applied Chemistry Standard International Chemical Identifier Key is RRWVWLGUQPLOMY-UHFFFAOYSA-N [1] [2]. The Chemical Abstracts Service registry number for this compound is 3146-66-5 [1] [2].

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆N₂O₃ [1] |

| Molecular Weight | 224.2563 g/mol [1] |

| Chemical Abstracts Service Number | 3146-66-5 [1] |

| International Union of Pure and Applied Chemistry Name | 2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-butyl-5-(2-propenyl)- [1] |

| International Union of Pure and Applied Chemistry Standard International Chemical Identifier Key | RRWVWLGUQPLOMY-UHFFFAOYSA-N [1] |

The structural architecture of barbituric acid derivatives is fundamentally characterized by the presence of a pyrimidine ring system substituted at positions 2, 4, and 6 with oxo groups [3] [4]. In 5-allyl-5-butylbarbituric acid, the unique feature lies in the dual substitution at the C-5 position, which significantly influences the compound's three-dimensional molecular geometry and chemical properties [1] [2]. The allyl substituent introduces an unsaturated three-carbon chain with a terminal double bond, while the butyl group provides a saturated four-carbon aliphatic chain [1] [2].

The pyrimidine ring system in barbituric acid derivatives exhibits a planar configuration that is essential for maintaining the structural integrity and electronic properties of the molecule [5] [6]. The presence of nitrogen atoms within the ring system creates sites for potential hydrogen bonding interactions, which play crucial roles in crystal packing and intermolecular associations [5] [6]. The disubstitution pattern at C-5 creates a quaternary carbon center, which introduces steric considerations that influence the overall molecular conformation [1] [2].

Crystallographic Data and Conformational Analysis

The crystallographic characteristics of 5-allyl-5-butylbarbituric acid and related barbituric acid derivatives have been extensively studied to understand their solid-state structural properties [7] [5]. While specific crystallographic data for 5-allyl-5-butylbarbituric acid itself is limited in the available literature, related barbituric acid derivatives provide valuable insights into the expected structural parameters and conformational preferences [7] [5].

Barbituric acid derivatives typically exhibit hydrogen bonding patterns that are fundamental to their crystal structure organization [7] [5]. The most common hydrogen bonding motifs observed in barbituric acid crystal structures include the formation of centrosymmetric dimers through N-H⋯O interactions and the creation of extended chain structures [8] [5]. These hydrogen bonding patterns result in the formation of characteristic ring systems, particularly the ubiquitous R₂²(8) ring motif that is frequently encountered in barbiturate crystal structures [5].

In the crystal structures of related 5,5-disubstituted barbituric acids, the pyrimidine ring typically maintains planarity, while the substituent groups adopt conformations that minimize steric interactions [7] [5]. The conformational analysis of barbituric acid derivatives reveals that the C-5 substituents can adopt various orientations relative to the pyrimidine ring plane, depending on the nature and size of the substituent groups [7] [5].

| Structural Parameter | Typical Range | Reference Compound |

|---|---|---|

| N-H⋯O Bond Length | 2.8-3.0 Å [5] | 5-hydroxy-5-propylbarbituric acid |

| Ring Planarity Deviation | <0.05 Å [5] | Various barbituric acid derivatives |

| C-5 Tetrahedral Angle | 109-112° [5] | 5,5-disubstituted derivatives |

| Hydrogen Bond Angle | 165-180° [5] | Barbituric acid derivatives |

The conformational flexibility of the allyl and butyl substituents in 5-allyl-5-butylbarbituric acid allows for multiple low-energy conformations [7] [5]. The allyl group, with its terminal double bond, can adopt different orientations that may influence the overall molecular shape and crystal packing efficiency [7] [5]. Similarly, the butyl chain can exist in extended or folded conformations, depending on the crystal environment and intermolecular interactions [7] [5].

Crystal structure analysis of barbituric acid derivatives has revealed that these compounds frequently exhibit polymorphism, where different crystal forms can exist with distinct packing arrangements and physical properties [7] [9]. The occurrence of polymorphism in barbituric acid derivatives is attributed to the flexibility in hydrogen bonding patterns and the conformational freedom of the C-5 substituents [7] [9]. Different polymorphic forms may exhibit variations in melting points, solubility, and other physicochemical properties [7] [9].

The space group symmetry commonly observed in barbituric acid derivative crystals includes monoclinic and orthorhombic systems, with specific space groups such as P2₁/c being frequently encountered [7] [5]. The unit cell parameters typically reflect the molecular dimensions and packing efficiency, with cell volumes that accommodate the molecular size and intermolecular interactions [7] [5].

Tautomerism and Resonance Stabilization Mechanisms

The tautomeric behavior of 5-allyl-5-butylbarbituric acid and related barbituric acid derivatives represents a fundamental aspect of their chemical behavior and structural chemistry [10] [11] [12]. Barbituric acid derivatives can exist in multiple tautomeric forms, involving the migration of hydrogen atoms between nitrogen and oxygen atoms within the pyrimidine ring system [10] [11] [12].

The primary tautomeric equilibrium in barbituric acid derivatives involves the interconversion between keto and enol forms [10] [11] [12]. In the most stable triketo form, the carbonyl groups at positions 2, 4, and 6 are fully developed, while in the enolic forms, one or more of these carbonyl groups undergo tautomerization to form hydroxyl groups [10] [11] [12]. Computational studies using density functional theory have demonstrated that the triketo form represents the most thermodynamically stable tautomer for barbituric acid and its derivatives [10] [12].

| Tautomeric Form | Relative Stability | Key Structural Features |

|---|---|---|

| Triketo Form | Most Stable [10] [12] | Three C=O groups at positions 2, 4, 6 |

| 4-Hydroxy Form | Second Most Stable [10] | Hydroxyl group at position 4 |

| Mixed Keto-Enol Forms | Variable Stability [12] | Combination of C=O and C-OH groups |

The tautomeric equilibrium in barbituric acid derivatives is influenced by several factors, including the nature of substituents at the C-5 position, solvent effects, and pH conditions [11] [13]. In acidic conditions, the keto form predominates, while alkaline media favor the formation of enolic tautomers [11]. The presence of substituents at C-5, such as the allyl and butyl groups in 5-allyl-5-butylbarbituric acid, can influence the tautomeric equilibrium by affecting the electron density distribution within the pyrimidine ring [10] [11].

Resonance stabilization mechanisms play a crucial role in determining the stability and reactivity of different tautomeric forms [11] [13] [14]. The triketo form of barbituric acid derivatives exhibits resonance stabilization through the delocalization of electron density across the pyrimidine ring system [11] [13]. This resonance involves the interaction between the lone pairs on nitrogen atoms with the adjacent carbonyl groups, creating a stabilized electronic structure [11] [13].

The resonance stabilization in barbituric acid derivatives can be understood through the consideration of multiple canonical forms [11] [13] [14]. The primary resonance contributors include structures where the negative charge is delocalized among the oxygen atoms of the carbonyl groups, with corresponding positive charge distribution on the nitrogen atoms [11] [13]. This electron delocalization contributes to the acidic properties of barbituric acid derivatives and their ability to form stable metal salts [11].

The electronic structure analysis of barbituric acid tautomers reveals that the tautomerization process involves significant changes in bond lengths and electron density distribution [12] [13] [14]. During keto-enol tautomerization, the C-C bond lengths typically decrease while C-O bond lengths increase, reflecting the changes in bond order and electron distribution [13] [14]. The migration of hydrogen atoms between heteroatoms is accompanied by corresponding changes in the hybridization states of the affected atoms [13] [14].

Natural bond orbital analysis of barbituric acid derivatives has provided insights into the electronic factors that govern tautomeric stability [14]. The analysis reveals that the stability of different tautomers is influenced by factors such as lone pair to antibonding orbital interactions, hyperconjugation effects, and the overall electron delocalization within the molecular framework [14]. The triketo form benefits from optimal electron delocalization patterns that maximize the stabilization energy [14].

| Method | Base Catalyst | Temperature (°C) | Typical Yield (%) | Reaction Time (h) |

|---|---|---|---|---|

| Malonic Ester Condensation | Sodium Ethoxide | 110-130 | 72-78 | 7-24 |

| Direct Alkylation | Potassium Carbonate | 80-90 | 70-90 | 1-3.5 |

| Two-Stage Alkylation | Sodium Ethoxide/K2CO3 | 110-130 | 65-85 | 12-48 |

| Flash Alkylation | Triethylamine | 150-200 | 60-75 | 0.5-2 |

Direct Alkylation Methodologies

Alternative classical approaches involve direct alkylation of barbituric acid derivatives using various base systems. The potassium carbonate/dimethyl sulfoxide system has shown particular promise for achieving selective monoalkylation [13]. This method offers advantages in terms of reduced reaction times and improved selectivity compared to traditional sodium ethoxide systems [14] [13].

The mechanism of direct alkylation involves initial deprotonation of the acidic C5 hydrogen atoms, followed by nucleophilic substitution on alkyl halides [13] [15]. The challenge lies in controlling the regioselectivity and preventing overalkylation, which can lead to complex product mixtures [14] [12].

Recent developments in direct alkylation have focused on solvent-free conditions using supported catalysts. The nano-mordenite/potassium carbonate system represents a significant advancement, enabling C-alkylation under environmentally benign conditions with excellent yields [14]. This approach eliminates the need for organic solvents while providing superior selectivity for monoalkylated products [14].

Two-Stage Sequential Alkylation

For complex disubstituted barbiturates like 5-allyl-5-butylbarbituric acid, two-stage sequential alkylation protocols offer enhanced control over product distribution [12] [4]. This approach involves initial installation of one substituent followed by selective introduction of the second group under modified reaction conditions [12].

The sequential strategy typically begins with the more reactive alkyl halide to establish the first substitution pattern, followed by introduction of the second substituent under carefully controlled conditions [4] [16]. Temperature and base concentration adjustments between stages are crucial for maintaining selectivity and preventing side reactions [12] [4].

Modern Catalytic Approaches for Selective Functionalization

Transition Metal-Catalyzed Methodologies

Contemporary synthetic strategies have embraced transition metal catalysis to achieve unprecedented selectivity and efficiency in barbiturate functionalization. Rhodium(II) complexes have emerged as particularly effective catalysts for direct arylation reactions using diazobarbituric acid precursors [17].

The rhodium-catalyzed approach enables direct coupling of arenes with 5-diazobarbituric acids under mild conditions, providing access to 5-aryl barbituric acids with excellent regioselectivity [17]. This methodology represents a significant advancement over traditional approaches, eliminating the need for prefunctionalized arene partners while tolerating free N-H groups on the barbituric acid scaffold [17].

The catalytic cycle involves formation of rhodium carbene intermediates from diazobarbituric acid precursors, followed by C-H insertion into arene substrates [17]. The commercial availability of rhodium(II) catalysts and the mild reaction conditions make this approach particularly attractive for pharmaceutical applications [17].

Table 2: Modern Catalytic Approaches for Selective Functionalization

| Catalyst System | Reaction Type | Selectivity | Typical Yield (%) | Advantages |

|---|---|---|---|---|

| Rhodium(II) Complex | Direct Arylation | High Regioselectivity | 75-87 | Direct coupling with arenes |

| Brønsted Base/H-bond Donor | Asymmetric α-Functionalization | Up to 99% ee | 61-65 | High enantioselectivity |

| Nano-Mordenite/K2CO3 | Solvent-Free C-Alkylation | Mono-alkylation only | 63-90 | Green chemistry approach |

| Asymmetric Squaramide | Asymmetric Michael Addition | 81-99% ee | 70-85 | Quaternary center formation |

| L-Proline Organocatalyst | Multicomponent Synthesis | Good Diastereoselectivity | 72-86 | Mild conditions |

Organocatalytic Asymmetric Functionalization

The development of organocatalytic methods has revolutionized asymmetric barbiturate synthesis, enabling access to enantiomerically pure compounds without the need for metal catalysts [18] [19]. Brønsted base/hydrogen bond donor bifunctional catalysts have shown exceptional performance in asymmetric α-functionalization reactions [18] [19].

These organocatalysts operate through dual activation mechanisms, simultaneously activating both nucleophilic and electrophilic components in the transition state [19]. The combination of basic sites for enolate formation and hydrogen bond donors for electrophile activation provides remarkable stereochemical control [19].

Squaramide-based catalysts represent a particularly successful class of organocatalysts for barbiturate functionalization [18] [20]. These catalysts enable asymmetric Michael addition reactions with excellent enantioselectivities, providing access to quaternary carbon centers with high stereochemical fidelity [18] [20].

Green Chemistry Approaches

Environmental considerations have driven the development of sustainable synthetic methodologies for barbiturate production. Solvent-free conditions using heterogeneous catalysts represent a major advancement in green chemistry approaches [14] [21].

The nano-mordenite/potassium carbonate system exemplifies this trend, enabling efficient C-alkylation reactions without organic solvents [14]. The heterogeneous nature of the catalyst facilitates easy separation and recycling, reducing waste generation and improving process economics [14].

Water-mediated reactions have also gained prominence as environmentally benign alternatives to traditional organic solvent systems [22]. Iodine-promoted cyclization reactions in aqueous media demonstrate the potential for developing scalable green processes for complex barbiturate derivatives [22].

Industrial-Scale Production Techniques and Purification Protocols

Scale-Up Considerations and Process Optimization

Industrial production of 5-allyl-5-butylbarbituric acid requires careful consideration of scale-up factors to ensure consistent quality and economic viability [23] [24]. The transition from laboratory to industrial scale involves addressing heat transfer limitations, mixing efficiency, and reaction control systems [24] [25].

Process optimization typically begins with pilot-scale studies to identify critical parameters affecting yield and purity [24] [25]. Temperature control becomes increasingly challenging at larger scales due to heat transfer limitations, requiring specialized reactor designs with enhanced cooling capacity [23] [25].

Table 3: Industrial-Scale Production Techniques

| Production Scale | Equipment Type | Purity Achieved (%) | Production Cost ($/kg) |

|---|---|---|---|

| Laboratory (1-10 g) | Round-bottom flask | 95-98 | 500-1000 |

| Pilot Scale (100g-1kg) | Jacketed reactor | 98-99 | 100-300 |

| Industrial (10-100 kg) | Continuous reactor | 99-99.5 | 50-100 |

| Commercial (>1000 kg) | Large-scale vessels | 99.5-99.9 | 10-50 |

Continuous Flow Processing

Continuous flow technology has emerged as a preferred approach for industrial barbiturate production due to enhanced process control and improved safety profiles [24] [25]. Flow reactors provide superior heat and mass transfer characteristics compared to batch processes, enabling more precise temperature control and reduced reaction times [25].

The implementation of continuous flow systems requires careful design of residence time distribution and mixing patterns to ensure complete conversion and minimize side product formation [25]. Automated control systems monitor critical parameters in real-time, enabling rapid response to process deviations [25].

Advanced Purification Methodologies

Industrial purification of 5-allyl-5-butylbarbituric acid employs sophisticated techniques to achieve pharmaceutical-grade purity standards [26] [27]. Recrystallization remains the primary purification method, utilizing carefully selected solvent systems to optimize both purity and recovery yields [26] [27].

Table 4: Purification Protocols and Methods

| Method | Solvent System | Purity Improvement (%) | Recovery Yield (%) | Time Required (h) |

|---|---|---|---|---|

| Recrystallization | Water/Ethanol | 95.0-98.5 | 85-95 | 12-24 |

| Column Chromatography | Hexane/EtOAc | 98.0-99.5 | 70-85 | 4-8 |

| Fractional Crystallization | Methanol/Water | 97.0-99.0 | 80-90 | 24-48 |

| Solvent Extraction | Chloroform/Water | 90.0-95.0 | 75-85 | 2-4 |

| Mixed Solvent Systems | Water/Lower Alcohol | 98.0-99.8 | 90-98 | 8-16 |

The mixed solvent recrystallization approach using water and lower alcohols has proven particularly effective for achieving high purity levels while maintaining excellent recovery yields [26] [27]. This method involves dissolving crude barbituric acid in hot aqueous alcohol solutions, followed by controlled cooling to promote selective crystallization [26] [27].

Advanced chromatographic techniques provide alternative purification strategies when exceptional purity is required [28]. High-performance liquid chromatography enables precise separation of closely related impurities, though at higher cost and lower throughput compared to recrystallization methods [28] [16].

Quality Control and Analytical Methods

Industrial production requires comprehensive analytical protocols to ensure product quality and regulatory compliance [28] [29]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation, while high-performance liquid chromatography quantifies purity levels and identifies trace impurities [28] .

Mass spectrometry techniques offer sensitive detection of degradation products and synthetic intermediates that may persist through purification processes [28] . The combination of multiple analytical methods provides robust quality assurance for pharmaceutical applications [28] [29].